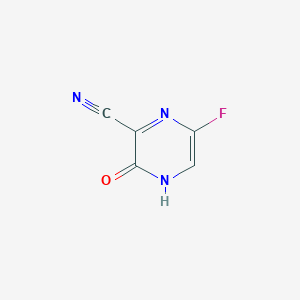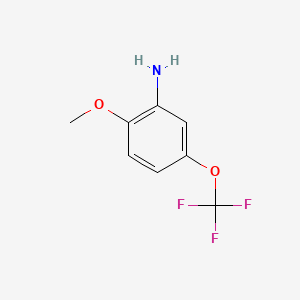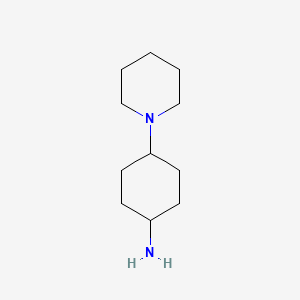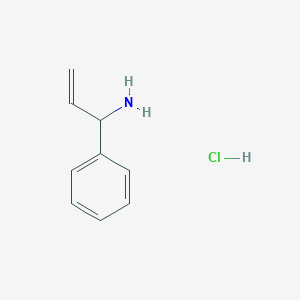
6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile
Vue d'ensemble
Description
6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile is a chemical compound with the CAS number 356783-31-8 . It appears as a pale yellow to off-white powder . This compound is an intermediate of Favipiravir, which is used in the treatment of Influenza virus infections and COVID-19 .
Synthesis Analysis
6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile is used in the synthesis of Favipiravir . Favipiravir is one of the most effective antiviral drugs against RNA-viral infections of COVID-19 .Molecular Structure Analysis
The molecular formula of 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile is C5H2FN3O . It has a molecular weight of 139.09 .Chemical Reactions Analysis
6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile is used in the synthesis of Favipiravir . Favipiravir is an antiviral drug that has been cited for action against RNA-viral infections of COVID-19 .Physical And Chemical Properties Analysis
6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile is a solid at room temperature . It is a pale yellow to light yellow solid .Applications De Recherche Scientifique
Antiviral Drug Research
- Summary of the Application : “6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile” is used in the synthesis of Favipiravir , an antiviral drug that has been cited for action against RNA-viral infections of COVID-19 .
- Results or Outcomes : Favipiravir has been shown to suppress the replication of the Zaire Ebola virus and prevent a lethal outcome in 100% of the animals in a study . This suggests that “6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile” could play a crucial role in the development of effective treatments for viral diseases.
Synthesis of Compound with Dicyclohexylamine
- Summary of the Application : “6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile” is used in the synthesis of a compound with dicyclohexylamine . This compound could potentially be used in various chemical reactions.
- Results or Outcomes : The outcomes of this synthesis were not specified in the sources I found .
Synthesis of Compound with Dicyclohexylamine
- Summary of the Application : “6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile” is used in the synthesis of a compound with dicyclohexylamine . This compound could potentially be used in various chemical reactions.
- Results or Outcomes : The outcomes of this synthesis were not specified in the sources I found .
Safety And Hazards
The safety information available indicates that 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
5-fluoro-2-oxo-1H-pyrazine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2FN3O/c6-4-2-8-5(10)3(1-7)9-4/h2H,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZHACRGZWYTAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=O)N1)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601232602 | |
| Record name | 6-Fluoro-3,4-dihydro-3-oxo-2-pyrazinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601232602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile | |
CAS RN |
356783-31-8 | |
| Record name | 6-Fluoro-3,4-dihydro-3-oxo-2-pyrazinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=356783-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoro-3,4-dihydro-3-oxo-2-pyrazinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601232602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1344228.png)



![4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid](/img/structure/B1344239.png)
![3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1344240.png)




![5-[(Methylthio)methyl]-1H-tetrazole](/img/structure/B1344252.png)